(S)-3,4-Dcpg (S)-3,4-Dcpg Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays >100-fold selectivity over mGlu1-7. Systemically active in vivo. Soluble in 1 ml water to give specified mM/ml concentration.
DCPG is a selective agonist of the class III metabotropic glutamate receptor 8 (mGluR8), with an EC50 value of 31 nM for inhibiting forskolin-stimulated cAMP formation in AV12-664 cells expressing human mGluR8.1 It is selective for mGluR8 over other mGluRs (EC50s = >3.5 µM for mGluR1-7). In vitro, DCPG (1 μM) inhibits the responses of mouse retinal ganglion cells to the withdrawal of both bright and dim light stimuli by 68-69% relative to untreated cells. In vivo, DCPG (10 nmol, i.c.v.) reverses catalepsy induced by prolonged exposure to haloperidol in a rat model of Parkinson's disease.
A highly potent and selective mGlu8a agonist (EC50 = 31nM, a value of 100-fold lower those for mGlu1-7). Negligible activation at nMDA and kainate receptors. Exerts an amygdala mediated angiogenic-effect and evokes neuronal activities in stress-related brain areas following systemic administration in mice in vivo. A potent anticonvulsant in mice in vivo.
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Brand Name: Vulcanchem
CAS No.: 201730-11-2
VCID: VC0004335
InChI: InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol

(S)-3,4-Dcpg

CAS No.: 201730-11-2

Cat. No.: VC0004335

Molecular Formula: C10H9NO6

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3,4-Dcpg - 201730-11-2

CAS No. 201730-11-2
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
IUPAC Name 4-[(S)-amino(carboxy)methyl]phthalic acid
Standard InChI InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Standard InChI Key IJVMOGKBEVRBPP-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Chemical and Structural Profile of (S)-3,4-DCPG

Molecular Characteristics

(S)-3,4-DCPG, with the chemical formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol, is a chiral compound characterized by three carboxyl groups and an amino moiety . The IUPAC name, (S)-4-(amino(carboxy)methyl)phthalic acid, reflects its phthalic acid backbone substituted with carboxy and amino groups at the 4-position. The stereochemistry of the α-carbon confers specificity for mGlu8a, as the (R)-enantiomer exhibits negligible activity . Key identifiers include:

PropertyValue
CAS Number201730-11-2
PubChem ID16062593
InChI KeyIJVMOGKBEVRBPP-ZETCQYMHSA-N
SMILESNC@(C(O)=O)C₁=CC(C(O)=O)=C(C(O)=O)C=C₁

Physicochemical Properties

(S)-3,4-DCPG is highly soluble in polar solvents, including water (10 mg/mL in PBS pH 7.2), dimethylformamide (25 mg/mL), and dimethyl sulfoxide (20 mg/mL) . Its crystalline form is hygroscopic, necessitating storage under desiccated conditions at room temperature . The compound’s acidity, derived from three carboxyl groups (pKa ≈ 2–5), influences its bioavailability and blood-brain barrier permeability, limiting systemic administration in vivo .

Pharmacological Mechanism and Receptor Specificity

Selective Activation of mGlu8a

As a Group III mGluR agonist, (S)-3,4-DCPG binds to the orthosteric site of mGlu8a, a Gᵢ/o-coupled receptor that inhibits adenylyl cyclase and reduces cAMP production . In AV12-664 cells expressing human mGlu8a, (S)-3,4-DCPG inhibits forskolin-stimulated cAMP synthesis with an EC₅₀ of 0.031 µM . This activity is absent in cells expressing mGlu1–7 subtypes, confirming its selectivity .

Contrasting Allosteric and Orthosteric Modulation

Recent advancements in mGluR pharmacology highlight the therapeutic potential of allosteric modulators, which target receptor domains distinct from the orthosteric site . Unlike allosteric agents, (S)-3,4-DCPG’s orthosteric binding mimics endogenous glutamate, inducing full receptor activation. Structural studies suggest that the absence of a nitro group in (S)-3,4-DCPG enhances its pharmacokinetic profile compared to early allosteric candidates .

In Vitro and In Vivo Pharmacological Effects

Neuronal Activation and Stress Response

Systemic administration of (S)-3,4-DCPG in mice increases c-Fos expression in the hypothalamic paraventricular nucleus and central amygdala, brain regions implicated in stress and anxiety . This effect correlates with elevated plasma corticosterone levels, suggesting hypothalamic-pituitary-adrenal (HPA) axis activation .

Anticonvulsant Activity

In murine models of epilepsy, (S)-3,4-DCPG (10 mg/kg, i.p.) reduces seizure severity and duration by 60–70% . This anticonvulsant action is mediated by mGlu8a-dependent suppression of glutamatergic neurotransmission in the hippocampus and thalamocortical circuits .

Research Applications and Derivatives

Tool Compound in Neuropharmacology

(S)-3,4-DCPG is widely used to probe mGlu8a function in slice electrophysiology, calcium imaging, and behavioral assays . Its selectivity enables precise dissection of Group III mGluR contributions to synaptic plasticity and disease pathways.

NPEC-Caged (S)-3,4-DCPG

The photoactivatable derivative NPEC-caged-(S)-3,4-DCPG (CAS 1257323-85-5) permits spatiotemporal control of mGlu8a activation in vitro . Upon UV irradiation (λ = 360 nm), the cage moiety cleaves, releasing active (S)-3,4-DCPG with minimal basal activity .

Therapeutic Implications and Future Directions

Allosteric Modulator Synergy

Combining (S)-3,4-DCPG with positive allosteric modulators (PAMs) could enhance receptor activation while minimizing off-target effects . Such synergies are under investigation for neurodegenerative diseases characterized by glutamate excitotoxicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator